molecular formula C15H21NO4 B6105490 methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate

methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B6105490
M. Wt: 279.33 g/mol
InChI Key: HAUGOLLVDAYSOD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate typically involves multi-step organic reactions. Common starting materials might include cyclohexanone derivatives, which undergo various transformations such as alkylation, oxidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

    Esterification: Formation of esters from carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate: Lacks the dimethyl and carbonimidoyl groups.

    Methyl 2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate: Lacks the carbonimidoyl group.

    Methyl 2-hydroxy-3-(N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate: Lacks the dimethyl groups.

Uniqueness

The presence of both dimethyl and carbonimidoyl groups in methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate makes it unique

Properties

IUPAC Name

methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-6-7-16-9(2)11-10(17)8-15(3,4)12(13(11)18)14(19)20-5/h6,12,18H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUGOLLVDAYSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC=C)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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